molecular formula C15H11N3 B3267002 3,4-Di(pyridin-3-yl)pyridine CAS No. 440112-23-2

3,4-Di(pyridin-3-yl)pyridine

Cat. No.: B3267002
CAS No.: 440112-23-2
M. Wt: 233.27 g/mol
InChI Key: VMLFHYOHRXQMNM-UHFFFAOYSA-N
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Description

3,4-Di(pyridin-3-yl)pyridine is an organic compound that consists of a central pyridine ring substituted at the 3 and 4 positions with pyridin-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 3-bromopyridine with 3,4-dibromopyridine in the presence of a palladium catalyst. The reaction typically employs a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Another method involves the direct arylation of pyridine using a suitable aryl halide and a transition metal catalyst. This method can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst loading .

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Di(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Di(pyridin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di(pyridin-3-yl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di(pyridin-3-yl)pyridine
  • 2,4-Di(pyridin-3-yl)pyridine
  • 2,5-Di(pyridin-3-yl)pyridine
  • 2,6-Di(pyridin-3-yl)pyridine

Uniqueness

3,4-Di(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other isomers. This uniqueness can result in different coordination behavior and reactivity, making it suitable for specific applications in materials science and coordination chemistry .

Properties

IUPAC Name

3,4-dipyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLFHYOHRXQMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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